(R)-CFMB

Description

Propriétés

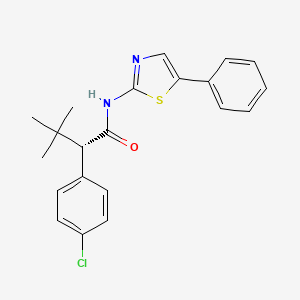

IUPAC Name |

(2S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2OS/c1-21(2,3)18(15-9-11-16(22)12-10-15)19(25)24-20-23-13-17(26-20)14-7-5-4-6-8-14/h4-13,18H,1-3H3,(H,23,24,25)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAPEFXSRDIMFP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673152 |

Source

|

| Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208552-99-1 |

Source

|

| Record name | (2S)-2-(4-Chlorophenyl)-3,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-CFMB: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The full chemical name for the compound designated as (R)-CFMB is [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate .

Alternative nomenclature for this compound includes:

-

3-(Trifluoromethyl)benzyl (R)-5-oxotetrahydrofuran-2-carboxylate

-

(2R)-Tetrahydro-5-oxo-2-furancarboxylic acid [3-(trifluoromethyl)phenyl]methyl ester

Introduction

This compound is a chiral molecule containing a trifluoromethylphenyl group and a substituted oxolane ring. The presence of the trifluoromethyl group, a common moiety in medicinal chemistry, often enhances metabolic stability and binding affinity of molecules to their biological targets. The oxolane-2-carboxylate structure is a lactone derivative of a carboxylic acid. The specific "(R)" stereochemistry at the 2-position of the oxolane ring is a critical determinant of its biological activity and interaction with specific molecular targets.

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific in-depth technical data regarding the synthesis, mechanism of action, experimental protocols, or quantitative biological data for this compound. The information presented in this document is based on general chemical principles and data available for structurally related compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₃H₁₁F₃O₄ | - |

| Molecular Weight | 288.22 g/mol | - |

| XLogP3 | 2.5 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 4 | - |

Potential Areas of Research and Experimental Considerations

Given the structural motifs present in this compound, several avenues of research could be explored. The following sections outline potential experimental approaches and signaling pathways that may be relevant.

Synthesis

A plausible synthetic route for this compound would likely involve the esterification of (2R)-5-oxooxolane-2-carboxylic acid with (3-(trifluoromethyl)phenyl)methanol.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is currently uncharacterized in the public domain. However, compounds with similar structural features have been investigated for a variety of biological activities. For instance, trifluoromethyl-containing compounds are prevalent in pharmaceuticals targeting enzymes and receptors. The lactone ring system is also a feature of various biologically active natural products and synthetic molecules.

Potential Signaling Pathway Involvement:

Given the widespread roles of related structures, this compound could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase pathway by this compound.

Future Directions

To fully elucidate the properties and potential applications of this compound, the following experimental investigations are recommended:

-

Chemical Synthesis and Characterization: Development and optimization of a synthetic route, followed by full characterization of the compound using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: High-throughput screening against a panel of biological targets (e.g., kinases, GPCRs, ion channels) to identify potential biological activity.

-

Mechanism of Action Studies: If activity is identified, further studies to determine the specific molecular target and signaling pathways involved.

-

Pharmacokinetic and Pharmacodynamic Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

Conclusion

While the full chemical name of this compound is established as [3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate, a detailed technical profile of this compound is not currently available in the public scientific literature. The information provided herein is based on its chemical structure and offers a starting point for researchers and drug development professionals interested in exploring its potential. Further experimental investigation is required to determine its synthesis, biological activity, and therapeutic potential.

(R)-CF3-Me-BIPN (CBiPES): A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-CF3-Me-BIPN, also known as CBiPES, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating synaptic glutamate levels. Its presynaptic localization allows it to act as an autoreceptor, inhibiting glutamate release upon activation. This function has positioned mGluR2 as a promising therapeutic target for neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and anxiety. CBiPES enhances the receptor's response to the endogenous agonist, glutamate, offering a nuanced approach to receptor modulation with potential therapeutic benefits. This technical guide provides an in-depth exploration of the mechanism of action of CBiPES, including its effects on signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation

Unlike orthosteric agonists that directly bind to and activate the glutamate binding site, CBiPES binds to a distinct allosteric site on the mGluR2 receptor, located within the seven-transmembrane (7TM) domain. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to glutamate. This potentiation manifests as an increase in both the affinity of glutamate for the receptor and the efficacy of glutamate-mediated signaling. The key advantage of this allosteric mechanism is the preservation of the natural spatial and temporal patterns of receptor activation, as the modulator's effect is dependent on the presence of the endogenous ligand.

Molecular Signaling Pathway

The binding of CBiPES to the mGluR2 receptor initiates a cascade of intracellular events. As a Gi/o-coupled receptor, the potentiation of mGluR2 by CBiPES in the presence of glutamate leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels has widespread downstream effects, including the modulation of ion channel activity and, most notably, the inhibition of presynaptic glutamate release.

Quantitative Pharmacological Data

The potency and efficacy of (R)-CF3-Me-BIPN (CBiPES) and other relevant mGluR2 PAMs are typically characterized by their half-maximal effective concentration (EC50), and occasionally by their binding affinity (Ki) and dissociation constant (Kb). While specific quantitative data for CBiPES from publicly accessible primary literature is limited, the foundational study by Johnson et al. (2005) established its profile as a potent mGluR2 potentiator. For comparative purposes, this table includes data for other well-characterized mGluR2 PAMs.

| Compound | Assay Type | Parameter | Value | Species | Reference |

| (R)-CF3-Me-BIPN (CBiPES) | Functional Assay | EC50 | Potentiation in the nanomolar range | Rat | (Johnson et al., 2005) |

| BINA | Thallium Flux Assay | EC50 | 180 nM | Rat | (Pinkerton et al., 2010) |

| JNJ-40411813 | Calcium Mobilization | EC50 | 38 nM | Human | (Lavreysen et al., 2013) |

| AZD8529 | Calcium Mobilization | EC50 | 285 nM | Human | (Lindsley et al., 2011) |

Experimental Protocols

The characterization of (R)-CF3-Me-BIPN and other mGluR2 PAMs relies on a variety of in vitro assays to determine their potency, efficacy, and mode of action. Below are detailed methodologies for two key experiments.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, is quantified as a measure of receptor activation.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of mGluR2.

Materials:

-

Cell membranes prepared from cells stably expressing human or rat mGluR2.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

Glutamate.

-

(R)-CF3-Me-BIPN (CBiPES).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 10 µM GDP.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

96-well microplates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen mGluR2-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer or this compound at various concentrations (to determine EC50).

-

25 µL of a fixed, sub-maximal (EC20) concentration of glutamate.

-

25 µL of diluted mGluR2 membranes (typically 5-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.

-

[35S]GTPγS Addition: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapidly filtering the contents of the wells through a glass fiber filter mat using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the this compound concentration. Determine the EC50 value using non-linear regression analysis.

Thallium Flux Assay

This assay is another functional readout for Gi/o-coupled receptors. It utilizes a cell line co-expressing the mGluR2 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel. Activation of mGluR2 leads to the opening of the GIRK channel, allowing an influx of thallium ions, which is detected by a thallium-sensitive fluorescent dye.

Objective: To measure the potentiation of glutamate-induced mGluR2 activation by this compound.

Materials:

-

HEK293 cells stably co-expressing rat or human mGluR2 and GIRK channels.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Stimulus Buffer: Assay buffer containing thallium sulfate and potassium sulfate.

-

Glutamate.

-

(R)-CF3-Me-BIPN (CBiPES).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating: Seed the mGluR2/GIRK expressing cells into 384-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate for 60-90 minutes at room temperature in the dark.

-

Compound Addition: Remove the dye solution and add assay buffer. Add this compound at various concentrations to the wells.

-

Glutamate Addition and Signal Detection: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject the stimulus buffer containing a sub-maximal (EC20) concentration of glutamate.

-

Kinetic Reading: Immediately begin kinetic fluorescence readings for 2-3 minutes. The influx of thallium through the activated GIRK channels will cause an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Plot the rate of thallium flux as a function of the this compound concentration to determine the EC50 value.

Conclusion

(R)-CF3-Me-BIPN (CBiPES) represents a valuable research tool and a potential therapeutic lead due to its potent and selective positive allosteric modulation of the mGluR2 receptor. Its mechanism of action, centered on enhancing the natural signaling of glutamate, offers a sophisticated approach to correcting glutamatergic imbalances implicated in various CNS disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of CBiPES and other novel mGluR2 PAMs, facilitating further drug discovery and development efforts in this critical area of neuroscience.

(R)-CFMB: A Technical Guide to its FFAR2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of (R)-CFMB, a potent agonist of Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This document details the quantitative data regarding its binding affinity and functional potency, outlines experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows.

Introduction

Free Fatty Acid Receptor 2 (FFAR2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. FFAR2 is expressed in various cell types, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in a range of physiological processes including metabolic regulation, immune responses, and hormone secretion.[1][2] Its role in these pathways has made it an attractive target for therapeutic intervention in diseases such as diabetes, obesity, and inflammatory conditions.

This compound, the (R)-enantiomer of 2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide, has been identified as a selective agonist for FFAR2. Understanding its selectivity profile is crucial for its development as a pharmacological tool and potential therapeutic agent. This guide summarizes the current knowledge of this compound's interaction with FFAR2.

FFAR2 Signaling Pathways

FFAR2 activation by agonists like this compound initiates downstream signaling through two primary G protein pathways: Gαq/11 and Gαi/o.[3]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to assess receptor activation.

-

Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also involved in modulating various cellular responses.

-

β-Arrestin Recruitment: Following agonist binding and G protein activation, FFAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-CF3-Methyl-BODIPY

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential applications of a representative chiral, trifluoromethylated boron-dipyrromethene (BODIPY) dye, referred to herein as (R)-CF3-Me-BODIPY. This document is intended for researchers, scientists, and drug development professionals working with fluorescent probes.

Disclaimer: The specific compound "(R)-CF3-Me-BODIPY" is not a universally recognized standard nomenclature. Therefore, this guide is based on a representative structure: a meso-trifluoromethyl BODIPY core functionalized with an (R)-alanine methyl ester substituent. The data and protocols are synthesized from published literature on closely related chiral and trifluoromethylated BODIPY derivatives.

Core Physicochemical Properties

The introduction of a trifluoromethyl (CF3) group at the meso-position of the BODIPY core significantly influences its spectral and physicochemical properties. This modification typically induces a bathochromic (red) shift in both the absorption and emission spectra.[1] The chiral center, introduced via an (R)-amino acid methyl ester, imparts chiroptical properties to the molecule, which can be valuable for specific sensing and imaging applications.

Table 1: Summary of Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈BF₅N₃O₂ (Representative Structure) | N/A |

| Molecular Weight | 430.16 g/mol (Representative Structure) | N/A |

| Appearance | Solid | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, Toluene); Insoluble in water. | [1][2] |

| Absorption Maximum (λabs) | ~610 - 620 nm | [1] |

| Emission Maximum (λem) | ~640 - 650 nm | [1] |

| Stokes Shift | ~30 nm | [1] |

| Molar Extinction Coefficient (ε) | High (Typical for BODIPY dyes) | [1] |

| Fluorescence Quantum Yield (ΦF) | High (0.7 - 0.9 in organic solvents) | [1] |

| Chiroptical Properties | Exhibits Circular Dichroism (CD) and potentially Circularly Polarized Luminescence (CPL). | [3] |

Experimental Protocols

The synthesis of chiral, meso-CF3-substituted BODIPYs generally involves a multi-step process. The following is a representative protocol for the synthesis of the model (R)-CF3-Me-BODIPY.

2.1. Synthesis of a Representative (R)-CF3-Me-BODIPY

The synthesis can be conceptualized in three main stages: 1) Synthesis of the meso-CF3-dipyrromethane intermediate, 2) Functionalization with the chiral substituent, and 3) Oxidation and complexation to form the BODIPY core.

Experimental Workflow:

Caption: Synthetic workflow for a representative (R)-CF3-Me-BODIPY.

Detailed Methodology:

-

Step 1: Synthesis of the meso-CF3-Dipyrromethane.

-

2,4-Dimethylpyrrole is condensed with a 2-trifluoroacetylpyrrole derivative.[2] This reaction is typically acid-catalyzed, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The resulting dipyrromethane is then purified using column chromatography.

-

-

Step 2: Introduction of the Chiral Substituent.

-

To introduce the chiral moiety, the dipyrromethane can be first halogenated (e.g., using N-bromosuccinimide) at a specific position on one of the pyrrole rings. Subsequently, a nucleophilic substitution reaction is performed with the chiral amine, (R)-alanine methyl ester, in the presence of a base.

-

-

Step 3: Oxidation and Boron Complexation.

-

The chiral dipyrromethane is dissolved in a dry solvent like DCM and treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] After oxidation, a base (e.g., triethylamine) is added, followed by boron trifluoride diethyl etherate (BF3·OEt2) to form the final BODIPY dye. The product is then purified by column chromatography.

-

2.2. Spectroscopic Characterization

-

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents to determine the λabs, λem, and Stokes shift. The fluorescence quantum yield (ΦF) is typically determined relative to a standard fluorophore with a known quantum yield.[1]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to confirm the introduction of chirality and to study the chiroptical properties of the molecule in solution.[3]

Potential Applications and Signaling Pathways

meso-CF3-BODIPY dyes are known for their applications as fluorescent sensors and in bioimaging, particularly for their far-red emission which is advantageous for deep-tissue imaging.[1] The chirality of (R)-CF3-Me-BODIPY can be exploited for enantioselective recognition of biomolecules.

Potential Biological Application Workflow:

Caption: Workflow for chiral biomolecule detection using (R)-CF3-Me-BODIPY.

Signaling Pathway Interaction (Hypothetical):

Chiral fluorescent probes can be designed to interact with specific enantiomeric forms of molecules within a biological pathway. For instance, (R)-CF3-Me-BODIPY could potentially be used to monitor the activity of an enzyme that processes a specific stereoisomer of a substrate.

Caption: Hypothetical interaction with a stereospecific enzymatic pathway.

In this hypothetical pathway, the (R)-CF3-Me-BODIPY probe could act as a competitive inhibitor for a stereospecific enzyme that binds an (R)-substrate. The binding of the probe to the enzyme's active site would lead to a measurable change in its fluorescence, allowing for the monitoring of the enzymatic reaction.

References

- 1. Application of meso-CF3-Fluorophore BODIPY with Phenyl and Pyrazolyl Substituents for Lifetime Visualization of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 3. Synthesis and Chiroptical Properties of Chiral Carbazole-Based BODIPYs - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound Identification and Properties

An In-Depth Technical Guide to meso-Trifluoromethyl BODIPY Dyes for Cellular Imaging

This technical guide provides a comprehensive overview of meso-trifluoromethyl-BODIPY (CF3-BODIPY) fluorescent dyes, with a focus on their synthesis, photophysical properties, and applications in cellular imaging for research and drug development. While the specific enantiomer (R)-CFMB was requested, publicly available scientific literature primarily discusses the synthesis and application of achiral or racemic mixtures of these dyes. This guide will focus on the well-documented meso-CF3-tetramethyl-BODIPY.

These dyes are characterized by their excellent photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability, making them valuable tools for fluorescence microscopy[7][8][9]. The trifluoromethyl group at the meso-position often leads to a bathochromic (red) shift in the absorption and emission spectra[10][11].

Quantitative Spectral Data

The following table summarizes the spectroscopic and photophysical properties of a representative unsymmetrical meso-CF3-BODIPY dye with phenyl and pyrazolyl substituents, which is used for lysosome visualization[10].

| Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (ΔνSt, cm-1) | Fluorescence Quantum Yield (ΦF) |

| Toluene | 621 | 54,000 | 639 | 450 | 0.70 |

| CH2Cl2 | 618 | 51,000 | 636 | 460 | 0.82 |

| MeCN | 611 | 48,000 | 631 | 520 | 0.89 |

| DMSO | 621 | 49,000 | 643 | 550 | 0.70 |

Data adapted from a study on a specific meso-CF3-BODIPY derivative for lysosome imaging.[10]

Synthesis of meso-CF3-BODIPY Dyes

The synthesis of meso-CF3-BODIPY dyes generally involves a multi-step process. A common approach is the condensation of a pyrrole derivative with a trifluoroacetyl-containing compound, followed by oxidation and complexation with boron trifluoride[11][12][13][14].

General Experimental Protocol for Synthesis

This protocol describes a general method for synthesizing an unsymmetrical meso-CF3-BODIPY dye[10][12].

-

Synthesis of the Dipyrromethane Precursor:

-

A solution of trifluoropyrrolylethanol and a substituted pyrrole (e.g., pyrazolyl-pyrrole) is prepared in a suitable solvent like dichloromethane.

-

An equimolar amount of a dehydrating agent, such as phosphorus pentoxide (P2O5), is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).

-

The resulting dipyrromethane is then purified, typically by column chromatography.

-

-

Oxidation and Boron Complexation:

-

The purified dipyrromethane is dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere.

-

A solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added, and the mixture is stirred at room temperature for about an hour[11].

-

A base, such as triethylamine or N,N-diisopropylethylamine, is added, followed by the addition of boron trifluoride etherate (BF3·OEt2).

-

The reaction is stirred for several hours to allow for the complexation to complete.

-

The final meso-CF3-BODIPY product is purified using column chromatography.

-

Synthesis Workflow Diagram

Caption: General synthesis workflow for meso-CF3-BODIPY.

Applications in Cellular Imaging

meso-CF3-BODIPY derivatives have been successfully employed as fluorescent probes for imaging specific organelles within living cells, owing to their lipophilicity and specific accumulation characteristics[10][15].

Protocol for Lysosome Staining

A specific meso-CF3-BODIPY derivative has been shown to act as a lysosome-specific fluorescent dye[10][16][17].

-

Cell Culture: Ehrlich ascites carcinoma cells (or another suitable cell line) are cultured in appropriate media.

-

Probe Preparation: A stock solution of the meso-CF3-BODIPY dye is prepared in DMSO.

-

Staining: The stock solution is diluted in the cell culture medium to a final concentration of approximately 5 µM. A concentration of 100 µM has been found to be toxic[10][16][17].

-

Incubation: The cells are incubated with the dye-containing medium for a period ranging from 1.5 to 24 hours.

-

Imaging: The stained cells are then visualized using fluorescence microscopy, with excitation and emission wavelengths appropriate for the specific dye (e.g., excitation around 610-620 nm and emission around 640-650 nm)[10][16].

Protocol for Imaging Mitochondrial Viscosity

Cationic derivatives of meso-CF3-BODIPY have been developed as fluorescent rotors to image viscosity changes within mitochondria[4][15][18]. The fluorescence of these probes is "turned on" in viscous environments due to the restricted rotation of the meso-CF3 group[4][15].

-

Cell Culture: HeLa cells (or another suitable cell line) are cultured on a glass-bottom dish.

-

Probe Preparation: A stock solution of the cationic meso-CF3-BODIPY probe is prepared in DMSO.

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated with the probe at a concentration of 1-5 µM in the cell culture medium for approximately 15-30 minutes at 37 °C.

-

Co-localization (Optional): To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker (e.g., MitoTracker Deep Red).

-

Imaging: After incubation, the cells are washed with PBS to remove excess probe and imaged using a confocal fluorescence microscope. The fluorescence intensity is correlated with the mitochondrial viscosity.

Cellular Imaging Workflow Diagram

Caption: Cellular imaging experimental workflow.

Relevance to Drug Development

While meso-CF3-BODIPY dyes are not drugs themselves, they are enabling tools in drug discovery and development[7][9]. They are not known to be involved in specific signaling pathways but are used to visualize the cellular effects of potential drug candidates. For instance, they can be used to:

-

Monitor organelle health: Changes in lysosomal integrity or mitochondrial viscosity are indicators of cellular stress and can be modulated by drug compounds. These probes allow for the visualization of such changes[10][15].

-

Track drug delivery: A BODIPY dye can be conjugated to a drug molecule to track its uptake, intracellular distribution, and target engagement[9].

-

High-content screening: The bright and stable fluorescence of these dyes makes them suitable for automated microscopy-based screening assays to assess the effects of a library of compounds on cellular morphology or organelle function.

Fragment-Based Drug Design (FBDD) Workflow

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds in drug discovery[1][2][3][19][20]. It involves screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. While not directly related to the application of this compound, understanding this workflow is crucial for drug development professionals.

References

- 1. onenucleus.com [onenucleus.com]

- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 4. Novel cationic meso-CF3 BODIPY-based AIE fluorescent rotors for imaging viscosity in mitochondria - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Modular enantioselective assembly of multi-substituted boron-stereogenic BODIPYs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the development of enantiopure BODIPYs and some related enantiomeric compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of meso-CF3-Fluorophore BODIPY with Phenyl and Pyrazolyl Substituents for Lifetime Visualization of Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 15. Novel cationic meso-CF3 BODIPY-based AIE fluorescent rotors for imaging viscosity in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of meso-CF3-Fluorophore BODIPY with Phenyl and Pyrazolyl Substituents for Lifetime Visualization of Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. massbio.org [massbio.org]

- 20. What are fragment based drug design methods? [synapse.patsnap.com]

The Biological Role of FFAR2 Activation by (R)-CFMB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor that has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders and inflammatory diseases.[1][2] Endogenously activated by short-chain fatty acids (SCFAs) like acetate and propionate, which are products of gut microbiota fermentation, FFAR2 plays a crucial role in sensing the metabolic state of the host and modulating immune responses.[1][2] (R)-CFMB ((S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide) is a potent and selective synthetic agonist of FFAR2, which has been instrumental in elucidating the receptor's physiological functions.[3][4] This technical guide provides an in-depth overview of the biological roles of FFAR2 activation by this compound, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

FFAR2 Signaling Pathways Activated by this compound

FFAR2 is a pleiotropic receptor that couples to multiple G protein families, primarily Gαi/o and Gαq/11, leading to the initiation of diverse downstream signaling cascades.[1][5] this compound, as an agonist, can trigger these pathways, resulting in a variety of cellular responses.

Upon activation by this compound, the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] This increase in intracellular Ca2+ is a key signaling event that can influence numerous cellular processes, including the secretion of hormones.

The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is often associated with the anti-inflammatory effects of FFAR2 activation.

Furthermore, FFAR2 activation by agonists like this compound can induce the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38.[1] This pathway is implicated in inflammatory responses and immune cell regulation. FFAR2 can also engage with β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as in initiating G protein-independent signaling.[7]

Interestingly, FFAR2 can form heteromers with the related receptor FFAR3, which can alter the signaling output.[7] For instance, the FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling and β-arrestin-2 recruitment while losing the ability to inhibit cAMP production.[7]

Signaling Pathway Diagrams

Quantitative Data on this compound-Mediated FFAR2 Activation

The following tables summarize the quantitative data available for the activation of FFAR2 by CFMB.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| CFMB | Human FFAR2 | Agonist Activity | EC50 | 0.8 µM | [8][9] |

| CFMB | Rat FFAR2 | Agonist Activity | EC50 | 0.2 µM | [8][9] |

| CFMB | Human FFAR2 | Agonist Activity | EC50 | ~0.7 µM | [7] |

| CFMB | Rat FFAR2 | Agonist Activity | Potency | ~750-fold > SCFAs | [4] |

Table 1: Potency and Efficacy of CFMB on FFAR2

Biological Roles of FFAR2 Activation by this compound

Activation of FFAR2 by this compound has been shown to modulate a variety of biological processes, primarily related to inflammation, immune response, and metabolic homeostasis.

Immune Regulation and Inflammation

FFAR2 is highly expressed in immune cells, including neutrophils, monocytes, and macrophages.[1] Its activation by agonists like this compound can have anti-inflammatory effects. For example, treatment with an FFAR2 agonist has been shown to reduce pro-inflammatory responses in human monocytes by increasing the phosphorylation of p38 MAPK.[1] In animal models of inflammatory diseases such as colitis, arthritis, and asthma, FFAR2 signaling has been demonstrated to be protective, with FFAR2 knockout mice exhibiting more severe inflammation.[1]

Metabolic Homeostasis and Hormone Secretion

FFAR2 plays a significant role in regulating metabolic homeostasis.[2] One of the key mechanisms is through the stimulation of gut hormone secretion from enteroendocrine L-cells. Activation of FFAR2 has been shown to increase the synthesis and secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), two hormones that are crucial for glucose homeostasis and appetite regulation.[5] Studies using CFMB in mouse intestinal organoids have demonstrated an increase in PYY and GLP-1 secretion.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of FFAR2 activation by this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFAR2 activation by this compound, which is indicative of Gαq/11 pathway engagement.

Materials:

-

HEK293 cells stably expressing human FFAR2

-

Black-walled, clear-bottom 96-well plates

-

Fluo-4 AM or Fura-2 AM calcium-sensitive dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence plate reader with kinetic read capabilities and automated injection

Protocol:

-

Cell Culture: Seed HEK293-FFAR2 cells in 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS at concentrations 5-10 times the final desired concentrations.

-

Fluorescence Measurement:

-

Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Use the automated injector to add the this compound dilutions to the wells.

-

Immediately begin recording the fluorescence signal kinetically for 2-5 minutes.

-

-

Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is typically expressed as the ratio of the fluorescence at a given time point to the initial baseline fluorescence (F/F0) or as the change in fluorescence (F - F0). Plot the peak response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

p38 MAPK Phosphorylation Assay

This assay quantifies the phosphorylation of p38 MAPK in response to FFAR2 activation by this compound. This can be performed using various techniques, including Western blotting or flow cytometry.

Protocol (Western Blotting):

-

Cell Culture and Treatment: Culture FFAR2-expressing cells (e.g., human monocytes or a relevant cell line) to the desired density. Starve the cells in serum-free medium for a few hours before treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the signal from an antibody against total p38 MAPK or a loading control (e.g., GAPDH or β-actin).

β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated FFAR2, which is important for receptor desensitization and signaling. The Tango assay is a commonly used method.

Protocol (Tango Assay Principle):

-

Cell Line: Use a specific cell line (e.g., HTLA cells) that co-expresses the FFAR2 receptor fused to a transcription factor (e.g., tTa), β-arrestin-2 fused to a protease (e.g., TEV protease), and a reporter gene (e.g., luciferase) under the control of the transcription factor.

-

Cell Treatment: Plate the cells and treat them with different concentrations of this compound.

-

Assay Principle:

-

Activation of FFAR2 by this compound induces the recruitment of the β-arrestin-2-protease fusion protein.

-

This brings the protease in close proximity to the FFAR2-transcription factor fusion, leading to the cleavage and release of the transcription factor.

-

The released transcription factor translocates to the nucleus and activates the expression of the reporter gene.

-

-

Signal Detection: After an appropriate incubation period, measure the reporter gene product (e.g., by adding a luciferase substrate and measuring luminescence).

-

Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin-2 recruitment. Generate a dose-response curve by plotting the signal against the concentration of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted biological roles of FFAR2. Its ability to potently and selectively activate the receptor has provided significant insights into FFAR2's involvement in immune regulation, inflammation, and metabolic homeostasis. The signaling pathways initiated by this compound-mediated FFAR2 activation are complex, involving both G protein-dependent and -independent mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting FFAR2 with agonists like this compound for a variety of human diseases.

References

- 1. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The allosterically modulated FFAR2 is transactivated by signals generated by other neutrophil GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dbs.nus.edu.sg [dbs.nus.edu.sg]

- 4. The allosterically modulated FFAR2 is transactivated by signals generated by other neutrophil GPCRs | PLOS One [journals.plos.org]

- 5. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Downstream Signaling Pathways of GPR6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the downstream signaling pathways associated with the G protein-coupled receptor 6 (GPR6). GPR6, an orphan receptor with high constitutive activity, is predominantly expressed in the central nervous system, particularly in the striatum. Its role in modulating neuronal function has made it a significant target for therapeutic intervention in neurological disorders such as Parkinson's disease. This document summarizes the current understanding of GPR6 signaling, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Note on (R)-CFMB: Initial database searches for "this compound" did not yield specific information regarding its interaction with GPR6. The compound CFMB is documented as an agonist for the free fatty acid receptor 2 (FFAR2/GPR43)[1]. It is possible that the user's interest lies in the modulation of GPR6, and there may be a conflation of the compound name. This guide will, therefore, focus on the well-documented downstream signaling of GPR6, which is of high interest in the field.

Core Signaling Pathways of GPR6

GPR6 is characterized by its high constitutive activity, meaning it signals without the need for an agonist. This basal activity primarily proceeds through two well-established downstream pathways: the Gαs-cAMP pathway and the β-arrestin pathway.

Gαs-cAMP Signaling Pathway

GPR6 constitutively couples to the stimulatory G protein, Gαs[2][]. This coupling initiates a signaling cascade that results in the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.

The key steps in this pathway are:

-

Gαs Activation: In its active state, GPR6 facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes involved in neuronal function[4].

This pathway is crucial in modulating neuronal excitability and gene expression in the striatum[5][6]. The constitutive activity of GPR6 leads to elevated basal cAMP levels in cells where it is expressed[7].

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPR6 also constitutively recruits β-arrestin proteins[8][9]. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling pathways and are also involved in receptor desensitization and internalization[10][11].

The process involves:

-

Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated GPR6.

-

β-Arrestin Recruitment: Phosphorylated GPR6 is recognized by β-arrestin proteins (β-arrestin1 and β-arrestin2), which then bind to the receptor.

-

Downstream Signaling: The GPR6-β-arrestin complex can act as a scaffold to recruit and activate other signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2)[4][11]. This can lead to the regulation of cell growth, differentiation, and survival.

-

Receptor Internalization: β-arrestin binding also promotes the internalization of GPR6 from the cell surface, a mechanism for signal termination and receptor recycling.

Inverse agonists of GPR6 have been shown to inhibit both the Gαs-cAMP and the β-arrestin pathways, reducing the constitutive activity of the receptor[8][12].

Quantitative Data on GPR6 Signaling

The following tables summarize quantitative data from studies investigating the constitutive activity of GPR6 and its modulation by inverse agonists.

Table 1: Constitutive GPR6 Activity in Cellular Assays

| Cell Line | Assay Type | Readout | Fold Increase vs. Parental Cells | Reference |

| HEK293 | cAMP Accumulation | cAMP Level | 6.5-fold | [7] |

| CHO-K1 | β-arrestin2 Recruitment | Luminescence Signal | 11-fold | [7] |

Table 2: Inhibition of GPR6 Constitutive Activity by Inverse Agonists

| Compound | Assay Type | Cell Line | IC50 / Efficacy | Reference |

| N-arachidonoyl dopamine (NADA) | β-arrestin2 Recruitment | CHO-K1 | Concentration-dependent inhibition | [8] |

| NADA | cAMP Accumulation | CHO-K1 | No significant alteration | [8] |

| SR141716A | β-arrestin2 Recruitment | CHO-K1 | 65.68% reduction | [12] |

| SR144528 | β-arrestin2 Recruitment | CHO-K1 | 84.53% reduction | [12] |

| CVN424 | TR-FRET cAMP Inverse Agonist | CHO-K1 | EC50 = 14 µM (initial compound) | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to study GPR6 signaling.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, providing a measure of Gαs pathway activation.

Principle: This protocol is based on a competitive immunoassay, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR6.

-

Cell culture medium (e.g., F12K medium with 10% tetracycline-free fetal bovine serum).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

cAMP standard.

-

cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.

-

Test compounds (e.g., inverse agonists).

-

384-well white microplates.

-

Plate reader capable of TR-FRET detection.

Procedure:

-

Cell Seeding: Seed GPR6-expressing cells into a 384-well plate at a density of 2,500 cells/well and incubate overnight.

-

Compound Addition: Add test compounds at various concentrations to the cells and incubate for 30 minutes at room temperature.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the cAMP-d2 and anti-cAMP-cryptate reagents according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for the immunoassay to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Determine the cAMP concentration based on a standard curve. Plot the concentration-response curves to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR6, a key step in the β-arrestin signaling pathway.

Principle: This protocol utilizes a β-galactosidase enzyme fragment complementation assay (e.g., PathHunter™).

Materials:

-

CHO-K1 cells co-expressing GPR6 fused to a ProLink™ tag (GPR6-PK) and β-arrestin2 fused to an Enzyme Acceptor tag (EA).

-

Cell culture medium.

-

Test compounds.

-

PathHunter™ detection reagents.

-

96-well white, clear-bottom microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered CHO-K1 cells into a 96-well plate and incubate overnight.

-

Compound Addition: Add test compounds at various concentrations to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Reagent Addition: Add the PathHunter™ detection reagents to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin2 recruitment. Plot concentration-response curves to determine the potency and efficacy of the test compounds.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of GPR6 and a typical experimental workflow for screening GPR6 modulators.

Caption: GPR6 Constitutive Gαs-cAMP Signaling Pathway.

Caption: GPR6 Constitutive β-Arrestin Signaling Pathway.

Caption: Experimental Workflow for GPR6 Modulator Screening.

References

- 1. CFMB (drug) - Wikipedia [en.wikipedia.org]

- 2. Structural Insights into the High Basal Activity and Inverse Agonism of the Orphan GPR6 Receptor Implicated in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are GPR6 modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inverse agonists for the orphan G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of (R)-CFMB: A Technical Overview

For Immediate Release

Shanghai, China – December 7, 2025 – Detailed in vitro characterization of the novel compound (R)-CFMB is currently unavailable in the public domain based on extensive literature searches. While the query sought to aggregate comprehensive data on its pharmacological profile, including binding affinities, functional assays, and signaling pathways, no specific experimental results for a compound designated "this compound" have been identified in published scientific literature or technical whitepapers.

The intended audience of researchers, scientists, and drug development professionals is advised that without primary research data, a summary of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams cannot be constructed.

The general principles of in vitro characterization involve a series of standardized assays to determine the biological activity and target engagement of a new chemical entity. These typically include:

-

Binding Assays: To determine the affinity and selectivity of the compound for its molecular target(s). Methodologies often include radioligand binding assays or surface plasmon resonance.

-

Functional Assays: To measure the biological effect of the compound after it binds to its target. These can range from enzymatic assays to cell-based assays measuring second messenger activation, gene expression changes, or other cellular responses.

-

Signaling Pathway Analysis: To elucidate the downstream molecular pathways modulated by the compound. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are commonly employed.

A generalized workflow for such a characterization is presented below.

Should research data on "this compound" become publicly available, a detailed technical guide could be produced, adhering to the rigorous standards of data presentation and experimental documentation requested. This would include comprehensive tables of binding affinities (Ki/Kd values) and functional potencies (EC50/IC50 values) across various targets and cell lines, detailed step-by-step protocols for all cited experiments, and custom diagrams illustrating its specific molecular interactions and effects on cellular signaling. At present, the lack of source material prevents the creation of such a document.

discovery and synthesis of (R)-CFMB

An in-depth analysis of scientific databases and chemical literature reveals that "(R)-CFMB" is not a standard or widely recognized identifier for a specific chemical compound. This suggests that "this compound" may be a non-standard abbreviation, an internal project code, or a potential typographical error.

To provide an accurate and detailed technical guide as requested, the precise chemical structure or a more common name for the molecule is required. Without a definitive identification, it is not feasible to gather specific information regarding its discovery, synthesis, and associated experimental data.

Researchers, scientists, and drug development professionals interested in a particular compound are encouraged to use standardized chemical nomenclature, such as IUPAC names, CAS numbers, or widely accepted common names, to ensure clear and unambiguous communication.

Should a specific chemical identity for "this compound" be provided, a comprehensive technical guide could be developed, including:

-

Discovery and Background: A detailed account of the initial identification and the scientific context of the compound.

-

Synthesis and Characterization: Step-by-step protocols for its chemical synthesis and the analytical data (e.g., NMR, Mass Spectrometry, HPLC) used to confirm its structure and purity.

-

Quantitative Data: Tabulated summaries of key quantitative information, such as reaction yields, photophysical properties, or biological activity data.

-

Experimental Protocols: Detailed methodologies for relevant biological or chemical assays involving the compound.

-

Signaling Pathways and Workflows: Visual representations of any elucidated signaling pathways or experimental workflows using Graphviz diagrams.

At present, the lack of a specific molecular identity for "this compound" precludes the generation of this detailed guide. Further clarification on the compound is necessary to proceed.

Methodological & Application

Synthesis of (R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid ((R)-CFMB): An Asymmetric Approach

Abstract

(R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid, herein referred to as (R)-CFMB, is a chiral β-amino acid of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. This application note provides a detailed protocol for the asymmetric synthesis of this compound utilizing a diastereoselective Mannich-type reaction. The key strategic element of this synthesis is the use of a chiral oxazolidine derived from (R)-phenylglycinol, which effectively controls the stereochemistry of the newly formed chiral center. This method offers a robust and highly selective route to the target molecule, yielding the product with high diastereomeric excess. The protocol described herein is intended for researchers and professionals in drug development and organic synthesis.

Introduction

β-Amino acids and their derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and peptidomimetics. The incorporation of a trifluoromethyl group into these molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The specific enantiomer, this compound, is a valuable synthetic target. Asymmetric synthesis is essential to produce the desired enantiomer in high purity, avoiding the need for challenging chiral resolutions.

The synthetic strategy outlined in this document is based on a stereoselective Mannich-type reaction between a silyl ketene acetal and a chiral trifluoromethylated iminium ion. The iminium ion is generated in situ from a 2-trifluoromethyl-1,3-oxazolidine, which is readily prepared from the inexpensive chiral auxiliary, (R)-phenylglycinol. This approach provides a reliable and scalable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in a three-step sequence:

-

Formation of the Chiral Auxiliary: Synthesis of the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine from (R)-phenylglycinol and trifluoroacetaldehyde ethyl hemiacetal.

-

Asymmetric Mannich-Type Reaction: Lewis acid-mediated reaction of the chiral oxazolidine with a silyl ketene acetal to form the diastereomerically enriched β-amino ester.

-

Deprotection: Removal of the chiral auxiliary and hydrolysis of the ester to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used as received unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine

This procedure details the formation of the key chiral auxiliary.

Procedure:

-

To a solution of (R)-phenylglycinol (1.0 eq) in anhydrous toluene, add trifluoroacetaldehyde ethyl hemiacetal (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine as a crystalline solid.

Step 2: Asymmetric Mannich-Type Reaction

This is the key stereochemistry-defining step.

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add a Lewis acid, such as titanium(IV) chloride (1.1 eq), dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Slowly add the silyl ketene acetal of ethyl acetate (1.5 eq).

-

Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Warm the mixture to room temperature and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a diastereomeric mixture of the β-amino ester, is purified by flash column chromatography.

Step 3: Deprotection to Yield this compound

This final step involves the removal of the chiral auxiliary and hydrolysis of the ester.

Procedure:

-

Dissolve the purified β-amino ester from Step 2 in a mixture of methanol and water.

-

Add an excess of a strong base, such as lithium hydroxide.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2 with hydrochloric acid.

-

The aqueous layer is washed with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer is then concentrated under reduced pressure to yield the crude this compound hydrochloride salt.

-

The final product can be further purified by recrystallization.

Data Presentation

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | (2R,4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine | ~85-95% | N/A |

| 2 | Ethyl (R)-3-((S)-2-hydroxy-1-phenylethylamino)-4,4,4-trifluoro-3-phenylbutanoate | ~70-80% | up to 96:4[1] |

| 3 | (R)-3-amino-4,4,4-trifluoro-3-phenylbutanoic acid | ~80-90% | N/A |

Note: Yields and diastereomeric ratios are approximate and can vary based on reaction conditions and scale.

Visualizations

Logical Workflow of this compound Synthesis

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Key steps in the Mannich reaction.

Conclusion

The protocol described provides an effective and highly diastereoselective method for the synthesis of this compound. The use of a readily available chiral auxiliary makes this a practical approach for obtaining this valuable building block for drug discovery and development. The key to the high stereoselectivity is the formation of a rigid chiral iminium ion intermediate that directs the nucleophilic attack of the silyl ketene acetal. This application note serves as a comprehensive guide for the successful synthesis of this compound in a laboratory setting.

References

Application Notes and Protocols for (R)-CFMB in Cell Culture Studies

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

(R)-CFMB, chemically known as (R)-CF3-Me-BIPN, is a novel small molecule currently under investigation for its potential applications in various cell culture-based research and drug discovery programs. Due to its recent development, detailed public information regarding its biological activity, mechanism of action, and established protocols for its use is limited. This document aims to provide a foundational framework for researchers initiating studies with this compound. The information presented here is based on general principles of cell culture and small molecule handling and should be adapted based on empirical data generated in specific experimental contexts.

It is imperative for researchers to conduct initial dose-response and time-course experiments to determine the optimal working concentrations and treatment durations for their specific cell lines and experimental endpoints.

Data Presentation

As a novel compound, extensive quantitative data from a wide range of cell-based assays is not yet publicly available. The following tables are presented as templates for researchers to systematically organize their own experimental data as they characterize the effects of this compound.

Table 1: In Vitro Efficacy of this compound across Various Cell Lines

| Cell Line | Assay Type | IC50 / EC50 (µM) | Maximum Effect (%) | Incubation Time (h) | Notes |

| e.g., MCF-7 | Viability (MTT) | Data to be generated | Data to be generated | 24, 48, 72 | |

| e.g., A549 | Apoptosis (Caspase-3) | Data to be generated | Data to be generated | 24, 48 | |

| e.g., Jurkat | Proliferation (BrdU) | Data to be generated | Data to be generated | 72 | |

| ... | ... | ... | ... | ... | ... |

Table 2: Effect of this compound on Target Engagement and Downstream Signaling

| Cell Line | Target/Pathway | Assay Type | Effective Concentration (µM) | Observed Effect | Time Point (h) |

| e.g., HEK293T | e.g., Kinase X | Western Blot (p-Kinase X) | Data to be generated | e.g., Inhibition | 1, 6, 24 |

| e.g., HeLa | e.g., NF-κB Pathway | Reporter Assay | Data to be generated | e.g., Activation | 6, 12, 24 |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.01 µM to 100 µM.

-

Remove the seeding medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation or expression level of a target protein in a specific signaling pathway.

Materials:

-

This compound stock solution

-

6-well or 10 cm cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Visualization of Concepts

The following diagrams illustrate conceptual workflows and signaling pathways that may be relevant for studying a novel compound like this compound.

Figure 1. A generalized workflow for characterizing the in vitro effects of this compound.

Figure 2. A hypothetical signaling pathway that could be modulated by this compound.

Disclaimer

The information provided in these application notes is intended for guidance purposes only. As this compound is a novel compound, all experimental conditions, including optimal concentrations, incubation times, and choice of assays, must be empirically determined by the end-user for their specific cellular models and research questions. Standard laboratory safety precautions should be followed when handling this and any other chemical compound.

Application Notes and Protocols for In Vivo Studies with (R)-CF3-Me-BIPN ((R)-CFMB)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with (R)-CF3-Me-BIPN ((R)-CFMB), a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40). The protocols outlined below are intended to serve as a guide for investigating the therapeutic potential of this compound in relevant animal models of metabolic diseases.

Compound Information

| Compound Name | Full Chemical Name | Target | Mechanism of Action | Therapeutic Potential |

| This compound | (R)-CF3-Me-BIPN | FFAR1 (GPR40) | Selective agonist | Type 2 Diabetes, Obesity |

In Vivo Experimental Design: Key Considerations

Successful in vivo evaluation of this compound requires careful planning and execution. The following sections detail critical experimental protocols.

The choice of animal model is crucial for investigating the efficacy of this compound. Given its target, FFAR1, models of metabolic dysfunction are most appropriate.

-

Zucker Diabetic Fatty (ZDF) Rats: A well-established model of obesity, insulin resistance, and type 2 diabetes.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet develop obesity and insulin resistance, closely mimicking the human condition.

-

Formulation: this compound can be formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.

-

Route of Administration: Oral gavage is the most common and clinically relevant route for this class of compounds.

-

Dose Range: Based on preclinical studies with similar FFAR1 agonists, a dose range of 3-30 mg/kg is a reasonable starting point for efficacy studies. Dose-response studies are recommended to determine the optimal dose.

Experimental Protocols

The OGTT is a fundamental experiment to assess the effect of this compound on glucose homeostasis.

Protocol:

-

Animal Acclimation: Acclimate animals to handling and the experimental procedures for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

-

Compound Administration: Administer this compound or vehicle orally (p.o.).

-

Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Glucose Measurement: Measure blood glucose levels using a glucometer.

-

Data Analysis: Calculate the area under the curve (AUC) for blood glucose and compare the this compound-treated group to the vehicle-treated group.